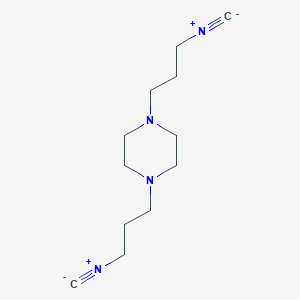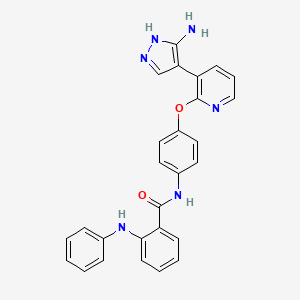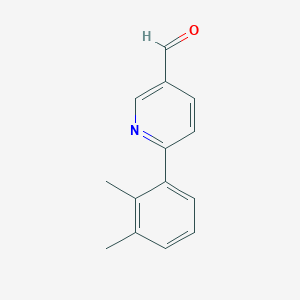
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
Vue d'ensemble
Description
The compound “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms), which are common structures in many organic compounds .
Chemical Reactions Analysis
The chemical reactions involving “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its exact structure and the conditions under which the reactions are carried out. For example, similar compounds like mefenamic acid have been studied using quantum chemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its exact structure. For example, 2,3-dimethylphenol has a molecular weight of 122.16 g/mol and is considered hazardous .Applications De Recherche Scientifique
Free-Radical Chemistry
The research by Shelkov and Melman (2005) illustrates a free-radical approach to selectively substitute dimethyl pyridine-2,6-dicarboxylate, leading to the creation of dimethyl 4-acyl-, 4-alkyl-, and 4-(hydroxyalkyl)pyridine-2,6-dicarboxylates. This method involves Fenton-type reactions for generating free radicals, which then regioselectively attack the pyridinecarboxylate at position 4, showcasing a versatile method for synthesizing substituted pyridines with potential applications in material science and pharmacology (Shelkov & Melman, 2005).
Antioxidant Properties
Wijtmans et al. (2004) conducted a study on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties. The research outlines a synthetic strategy that leads to compounds with potential applications in preventing oxidative stress-related diseases, highlighting the role of pyridinols as promising antioxidants (Wijtmans et al., 2004).
Catalysis and Synthesis
Rahmani et al. (2018) reported an efficient method for synthesizing pyridine-pyrimidines and their bis-derivatives, showcasing the application of triazine diphosphonium hydrogen sulfate ionic liquid as a reusable catalyst. This research opens avenues for the synthesis of complex pyridine derivatives under microwave irradiation and solvent-free conditions, emphasizing the catalyst's reusability and the method's efficiency (Rahmani et al., 2018).
Luminescence Sensing
Research by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. These findings have implications for developing new sensing materials with high sensitivity and selectivity for specific chemicals (Shi et al., 2015).
Material Science
Wang et al. (2006) explored the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. This research contributes to the development of new materials with excellent thermal stability, solubility, and mechanical properties, highlighting the versatility of pyridine derivatives in advanced material applications (Wang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde” would depend on its potential applications. For example, dexmedetomidine has found use in multiple off-label applications such as pediatric sedation, intranasal or buccal administration, and use as an adjuvant to local analgesia techniques .
Propriétés
IUPAC Name |
6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(9-16)8-15-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVJYKDWGONFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




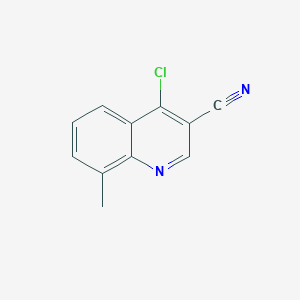
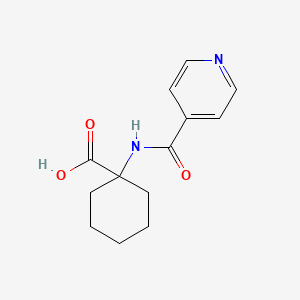
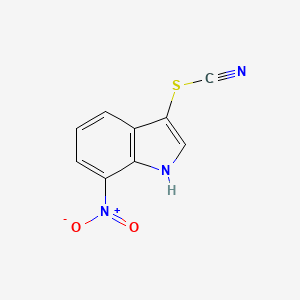

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648857.png)
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648862.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)
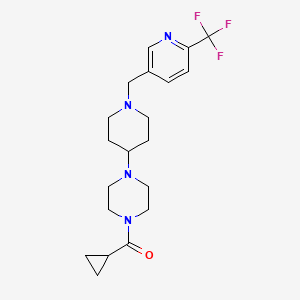
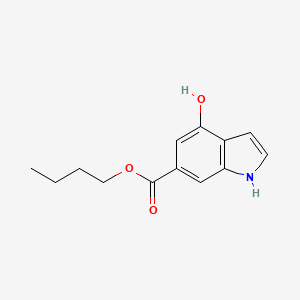
![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)
